REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10]O)[CH:5]=[CH:6][C:7]=1[F:8].[BrH:12].S(=O)(=O)(O)O>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[CH2:9][CH2:10][Br:12]
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Name
|
|
Quantity
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17.59 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C=CC1F)CCO
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
6.8 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hrs
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Duration
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3 h
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Type
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ADDITION
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Details
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The reaction mixture was poured onto an ice-bath
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Type
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CUSTOM
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Details
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an organic layer and an aqueous layer were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ether
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Type
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WASH
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Details
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was washed with a saturated aqueous solution of sodium hydrogen carbonate
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the solution condensed
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to obtain 21.96 g (bp 68-70° C./2-4 Torr.) of oily product
|
Type
|
CUSTOM
|
Details
|
The oily product was purified by column chromatography (elution solvent: hexane:ethyl acetate=3:1)
|
Type
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DISTILLATION
|
Details
|
the eluate was further purified by vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CCBr)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.79 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |